3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl chemical properties
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl chemical properties
Technical Whitepaper: 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl
Part 1: Executive Summary
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid HCl (CAS: 1021243-16-2 for free acid) represents a high-value fluorinated scaffold in modern medicinal chemistry. It combines the conformational rigidity of a saturated heterocycle (pyrrolidine) with the electronic modulation of an ortho-fluorine substituent. This specific substitution pattern renders the compound a critical intermediate for optimizing pharmacokinetic profiles—specifically, the fluorine atom protects the aromatic ring from oxidative metabolism while modulating the pKa of the aniline nitrogen, and the pyrrolidine ring enhances solubility and target engagement through defined spatial vectors.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via nucleophilic aromatic substitution (
Part 2: Molecular Architecture & Physicochemical Profile
The compound exists as a zwitterionic amino acid in its neutral form but is frequently handled as the hydrochloride salt to ensure stoichiometry and solubility during synthetic workflows.
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride |
| Common Name | 3-Fluoro-4-pyrrolidinobenzoic acid HCl |
| CAS Number (Free Acid) | 1021243-16-2 |
| Molecular Formula | |
| Molecular Weight | 245.68 g/mol (Salt); 209.22 g/mol (Free Acid) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics |
Structural Significance
-
The Ortho-Fluorine Effect: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring. Crucially, it creates a "metabolic block," preventing hydroxylation at the electron-rich position adjacent to the amino group.
-
Pyrrolidine Ring: Unlike a diethylamine or piperidine group, the pyrrolidine ring is compact and conformationally restricted. This reduces the entropic penalty upon binding to a protein target.
Part 3: Synthetic Methodology
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Figure 1: Regioselective synthesis pathway via
Step-by-Step Protocol
Step 1: Nucleophilic Substitution (
-
Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, charge 3,4-difluorobenzoic acid (1.0 eq) and Potassium Carbonate (
, 2.5 eq). -
Solvent: Add DMSO (5 volumes relative to SM mass). Note: DMSO is preferred over DMF to avoid dimethylamine impurities at high temperatures.
-
Addition: Add Pyrrolidine (1.2 eq) dropwise. Exothermic reaction may occur.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Cool reaction to room temperature.
-
Pour into ice-water (10 volumes).
-
Adjust pH to ~4.0 using 1N HCl. The free acid product will precipitate.
-
Filter the solid, wash with water, and dry under vacuum at 45°C.
-
Step 2: Hydrochloride Salt Formation
-
Dissolution: Suspend the dried free acid (from Step 1) in Ethyl Acetate (10 volumes). If solubility is poor, add a minimum amount of Methanol.
-
Salification: Cool to 0–5°C. Slowly add 4M HCl in Dioxane (1.1 eq) dropwise.
-
Crystallization: The HCl salt will precipitate immediately. Stir for 1 hour at 0°C to ensure complete conversion.
-
Isolation: Filter the white solid under nitrogen atmosphere (hygroscopic). Wash with cold diethyl ether.
-
Drying: Dry in a vacuum oven at 40°C over
.
Part 4: Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical parameters should be met.
NMR Specification (Predicted)
-
NMR (400 MHz, DMSO-
):- 12.5 (s, 1H, -COOH)
- 7.6 – 7.7 (m, 2H, Ar-H2, Ar-H6)
- 6.8 (t, 1H, Ar-H5, ortho to pyrrolidine)
-
3.4 (m, 4H, Pyrrolidine
) -
1.9 (m, 4H, Pyrrolidine
) -
Note: In the HCl salt, the pyrrolidine protons may shift downfield, and an ammonium proton signal may be visible broad >10 ppm.
Mass Spectrometry
-
Method: ESI+ (Electrospray Ionization)
-
Expected m/z: 210.1
(Base peak corresponds to the protonated free acid).
Part 5: Handling, Stability & Safety
GHS Classification
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
Storage Conditions
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container under inert gas (Argon/Nitrogen).
-
Temperature: Refrigerate at 2–8°C for long-term stability.
Part 6: Applications in Drug Discovery
This compound serves as a "privileged scaffold" in several therapeutic areas:
-
Kinase Inhibitors: The 3-fluoro-4-pyrrolidinyl motif mimics the electronic and steric properties of morpholine or piperazine groups often found in kinase hinge-binders, but with higher lipophilicity (LogP ~2.1) which can improve cell permeability.
-
GPCR Ligands: The carboxylic acid moiety allows for easy coupling to amines to form amides, a common pharmacophore in GPCR antagonists (e.g., for dopamine or serotonin receptors).
-
Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation at this site, a common clearance pathway for benzoic acid derivatives, thereby extending the half-life (
) of the final drug candidate.
References
-
Chemical Identity & Properties: PubChem. 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride (Isomer Reference). National Library of Medicine. Available at: [Link] (Note: Used for physicochemical property extrapolation of the regioisomer).
- Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (General reference for the ortho-fluorine effect described in Part 2).
-
Pyrrolidine Scaffold Utility: Pyrrolidine in Drug Discovery: A Versatile Scaffold. ResearchGate. Available at: [Link]
